Methyl 7-oxododecanoate

Description

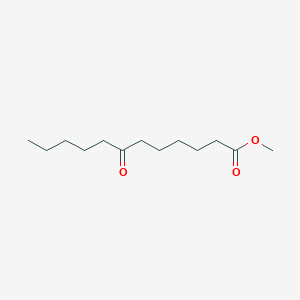

Methyl 7-oxododecanoate is a methyl ester of a 12-carbon fatty acid (dodecanoic acid) with a ketone functional group at the 7th position. Methyl esters of fatty acids are widely used in industrial and laboratory settings, particularly in chromatography, polymer synthesis, and as intermediates in organic reactions.

Properties

CAS No. |

54527-02-5 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

methyl 7-oxododecanoate |

InChI |

InChI=1S/C13H24O3/c1-3-4-6-9-12(14)10-7-5-8-11-13(15)16-2/h3-11H2,1-2H3 |

InChI Key |

WIPGTJBBLDTTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl dodecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification of dodecanoic acid followed by selective oxidation to introduce the ketone functional group. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxododecanoate undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Dodecanedioic acid.

Reduction: Methyl 7-hydroxydodecanoate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 7-oxododecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-oxododecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ketone and ester functional groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Methyl 7-Oxododecanoate vs. Methyl Dodecanoate

Structural Differences :

- Methyl dodecanoate lacks the oxo group, making it a saturated ester with a straight hydrocarbon chain.

- This compound contains a ketone at position 7, which increases polarity and may influence solubility and reactivity.

Physical Properties :

Functional Implications :

- The oxo group in this compound may enhance its suitability for reactions involving nucleophilic attack (e.g., condensation or reduction) compared to methyl dodecanoate.

- Safety handling for methyl dodecanoate includes precautions against skin/eye contact and storage in dry, ventilated areas . Similar measures likely apply to this compound, with added care for the reactive ketone group.

This compound vs. Ethyl 7-Oxododecanoate

Structural Differences :

- Ethyl 7-oxododecanoate replaces the methyl ester group with an ethyl group, slightly increasing molecular weight and altering hydrophobicity.

Physical Properties :

| Property | Ethyl 7-Oxododecanoate | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₁₄H₂₆O₃ | C₁₃H₂₄O₃ |

| Molecular Weight | ~254.4 g/mol | ~226.3 g/mol |

| Boiling Point | Not available | Likely lower than ethyl analog |

Functional Implications :

- Both compounds share reactivity at the oxo site, but the ester group size could influence enzymatic or chemical hydrolysis rates.

Comparison with Other Methyl Esters

lists diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) with complex cyclic structures . In contrast, this compound is a linear oxo ester, implying differences in applications:

- Linear esters are more common in surfactants and biofuels.

- Cyclic/terpenoid esters (e.g., from Austrocedrus chilensis resin) are often used in fragrances or pharmaceuticals .

Q & A

Q. What challenges arise in determining thermodynamic parameters for this compound?

- Methodological Answer : Measure vapor pressure via effusion techniques and heat capacity via adiabatic calorimetry. Address discrepancies by calibrating instruments with NIST-certified standards. Cross-validate data using group contribution methods (e.g., Joback-Reid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.